Tetrakis(2-ethylhexoxy)silane (TEHOS) is a non-polar, non-metallic, non-conducting, and non-entangling van der Waals liquid often employed in scientific research as a model system. [] It is composed of roughly spherical molecules, making it suitable for investigating fundamental phenomena in condensed matter physics and surface science. [] TEHOS is particularly valuable in studies exploring the behavior of liquids at interfaces, nanoscale confinement, and thin film dynamics. [, ]
Tetrakis(2-ethylhexoxy)silane is a silane compound with the chemical formula CHOSi. It is classified as an organosilicon compound, specifically a siloxane, which is characterized by silicon-oxygen bonds. This compound is notable for its utility in various scientific and industrial applications, including materials science, biocompatible materials development, and as a precursor in the synthesis of silicon-based compounds.
Tetrakis(2-ethylhexoxy)silane is primarily synthesized through the esterification of silicic acid with 2-ethylhexanol, often using a catalyst such as sulfuric acid to facilitate the reaction. It can also be obtained from various chemical suppliers and is utilized in both laboratory and industrial settings for its unique properties and versatility in applications.
This compound falls under the category of silanes, which are compounds containing silicon atoms bonded to carbon or hydrogen atoms. It is specifically classified as a tetrakis silane due to the presence of four 2-ethylhexoxy groups attached to the silicon atom.
The synthesis of tetrakis(2-ethylhexoxy)silane typically involves the following steps:
The esterification process typically requires monitoring of reaction parameters such as temperature (usually maintained at around 150°C) and pressure (often atmospheric), which are crucial for optimizing yield and purity.
Tetrakis(2-ethylhexoxy)silane has a central silicon atom bonded to four 2-ethylhexoxy groups. The molecular structure can be represented as:
Key molecular data include:
Tetrakis(2-ethylhexoxy)silane undergoes several important chemical reactions:
The hydrolysis reaction is particularly significant due to its implications for stability in humid environments, while oxidation reactions can lead to functionalization that enhances reactivity for further synthetic applications.
The mechanism of action for tetrakis(2-ethylhexoxy)silane primarily involves hydrolysis when exposed to moisture:
This hydrolysis mechanism highlights its potential applications in creating silicon-based materials through subsequent reactions involving silicic acid.
Relevant analyses indicate that tetrakis(2-ethylhexoxy)silane has lower hydrolytic sensitivity compared to other silanes, making it suitable for applications requiring stability in humid environments .
Tetrakis(2-ethylhexoxy)silane has diverse applications across various fields:
Tetrakis(2-ethylhexoxy)silane is an organosilicon compound characterized by a central silicon atom tetrahedrally bonded to four oxygen atoms, each of which is linked to a 2-ethylhexyl group. This molecular architecture confers distinctive physical and chemical properties critical for its applications in synthetic lubricants and functional fluids [3] [5].
Table 1: Fundamental Molecular Attributes
Property | Value/Descriptor |
---|---|
Molecular Formula | C₃₂H₆₈O₄Si |
Systematic Name | tetrakis(2-ethylhexyl) orthosilicate |
Molecular Weight | 544.97 g/mol |
InChI Key | MQHSFMJHURNQIE-UHFFFAOYSA-N |
SMILES | CCCCC(CC)COSi(OCC(CC)CCCC)OCC(CC)CCCC |
Exact Mass | 544.97 |
The molecular formula C₃₂H₆₈O₄Si, consistently reported across authoritative sources [3] [5], reflects the incorporation of four 2-ethylhexyl chains (C₈H₁₇O) attached via oxygen atoms to the silicon center. The SMILES notation illustrates the branched alkyl chain topology, emphasizing the ethyl substituent on the hexyl backbone. The InChI Key MQHSFMJHURNQIE-UHFFFAOYSA-N
serves as a unique cryptographic identifier for this compound in chemical databases, enabling precise structure retrieval [4] [5]. The silicon atom adopts a tetrahedral coordination geometry, with Si–O bond lengths typically approximating 1.64 Å and O–Si–O bond angles near 109.5°, consistent with sp³ hybridization at silicon.
The stereochemistry of tetrakis(2-ethylhexoxy)silane is governed by chiral centers within its 2-ethylhexyl groups. Each alkoxy ligand contains a carbon atom at the 1-position (adjacent to oxygen) that is asymmetric due to its bonding to four distinct substituents: hydrogen, methylene (–CH₂–), ethyl (–CH₂CH₃), and propyl (–CH₂CH₂CH₃) [5].
Table 2: Stereochemical Characteristics
Aspect | Description |
---|---|
Silicon Center Chirality | Achiral (tetrahedral symmetry) |
Chiral Centers per Alkoxy Chain | 1 (at C1 position) |
Potential Stereoisomers | 16 (2⁴) diastereomeric forms |
Commercial Form | Racemic mixture of diastereomers |
Despite the chirality of its ligands, the silicon atom itself exhibits no stereoisomerism due to its symmetric tetrahedral environment and identical substituents. Consequently, the molecule lacks a stereogenic silicon center [1] [5]. However, the presence of four chiral carbon atoms (one per 2-ethylhexyl group) theoretically generates 16 stereoisomers (2⁴). Commercial preparations exist as complex racemic mixtures of diastereomers rather than enantiomerically pure forms [3] [5]. This stereochemical complexity influences macroscopic properties: the refractive index (1.4388) and density (0.88 g/cm³) reflect an averaged molecular packing in the liquid state, arising from diastereomer-dependent intermolecular interactions [3]. The compound's hydrolytic sensitivity, classified as level 7 (slow reaction with moisture/water), may exhibit subtle stereoselectivity, though kinetic differences between diastereomers remain uncharacterized in the available literature [3].
Tetrakis(2-ethylhexoxy)silane is documented under multiple synonymous names across chemical databases and commercial catalogs, reflecting historical naming conventions and variations in chemical nomenclature systems.
Table 3: Systematic and Common Nomenclature
Nomenclature Type | Term |
---|---|
IUPAC Name | tetrakis(2-ethylhexyl) orthosilicate |
CAS Registry Number | 115-82-2 |
Other Systematic Names | Silicic acid (H₄SiO₄), tetrakis(2-ethylhexyl) ester; Tetrakis(2-ethylhexyl) silicate; Tetra(2-ethylhexyl) orthosilicate |
Common Trivial Names | 2-Ethyl-1-hexanol silicate; 2-Ethylhexanol tetrasilicate; T 1928; NSC 6136 |
Regulatory Identifiers | EINECS 204-109-6; UNII L9UH69PB2M; DTXSID4051588 |
The CAS Registry Number 115-82-2
serves as the universal identifier for this compound, unequivocally distinguishing it from structurally similar silanes such as tetrakis(2-ethylhexyl)silane (CAS not specified in sources, CID 3642519) which lacks oxygen atoms bonded to silicon [1] [3] [5]. The EINECS number 204-109-6
confirms its listing in the European Inventory of Existing Commercial Chemical Substances. Trivial names like "2-ethylhexanol tetrasilicate" emphasize its synthesis from 2-ethyl-1-hexanol and silicic acid precursors, while designations such as NSC 6136 reference its cataloging in the National Service Center database [3] [5]. The term "orthosilicate" explicitly denotes the tetrahedral arrangement of oxygen atoms around silicon, differentiating it from condensed silicates (e.g., disilicates). Consistency in nomenclature across PubChem, Chemdad, and supplier platforms (e.g., Combi-Blocks) underscores universal recognition of 115-82-2
as the authoritative identifier for this compound [3] [4] [5].
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